2-Ethoxycinnamic acid

Catalog No.
S579415
CAS No.
69038-81-9
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxycinnamic acid

CAS Number

69038-81-9

Product Name

2-Ethoxycinnamic acid

IUPAC Name

(E)-3-(2-ethoxyphenyl)prop-2-enoic acid

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+

InChI Key

UXTDCJJEJZCEBF-BQYQJAHWSA-N

SMILES

CCOC1=CC=CC=C1C=CC(=O)O

Synonyms

2-ethoxycinnamic acid, o-ethoxycinnamic acid, ortho-ethoxy-trans-cinnamic acid

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)O

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)O

2-Ethoxycinnamic acid is an organic compound belonging to the class of cinnamic acids, characterized by the presence of an ethoxy group at the 2-position of the benzene ring. Its chemical formula is C10H12O3C_{10}H_{12}O_3 and it is structurally represented as an ethyl ester of cinnamic acid. This compound exhibits a range of interesting chemical properties and biological activities, making it a subject of research in various fields, including organic chemistry, pharmacology, and biochemistry.

Due to the lack of specific data, it's important to handle 2-Ethoxycinnamic acid with caution assuming it might possess similar properties to other cinnamic acid derivatives. These derivatives can exhibit:

  • Skin and eye irritation: Cinnamic acid derivatives can be irritating to the skin and eyes [].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract [].
  • Antimicrobial Activity: Some cinnamic acids have been investigated for their potential antimicrobial properties. These studies have explored their effectiveness against bacteria and fungi [].
  • Precursor in Organic Synthesis: Cinnamic acids can serve as starting materials for the synthesis of more complex molecules. This property makes them useful in organic chemistry research [].

  • Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethoxy group may be substituted with other functional groups under appropriate conditions, often involving reagents such as halogens or nucleophiles.

These reactions highlight the compound's versatility in organic synthesis and potential applications in creating new materials or pharmaceuticals.

2-Ethoxycinnamic acid has been studied for its biological activities, particularly its effects on various biochemical pathways. It is known to exhibit:

  • Antioxidant Properties: The compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Antimicrobial Activity: Research indicates that it possesses antimicrobial properties, making it a candidate for further studies in medicinal chemistry.
  • Inhibition of Tyrosinase: Similar to other methoxycinnamic acids, it may act as a noncompetitive inhibitor of tyrosinase, an enzyme involved in melanin production, which could have implications in skin whitening applications.

Various methods exist for synthesizing 2-ethoxycinnamic acid:

  • Perkin Reaction: This involves the reaction of benzaldehyde with acetic anhydride in the presence of sodium acetate to produce cinnamic acid, which is subsequently ethoxylated.
  • Esterification: The direct esterification of cinnamic acid with ethanol can yield 2-ethoxycinnamic acid under acidic conditions.

These synthetic routes are essential for producing the compound for research and industrial applications.

The applications of 2-ethoxycinnamic acid span several domains:

  • Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic uses, including anti-inflammatory and anticancer properties.
  • Cosmetics: Its ability to inhibit melanin production makes it valuable in skin care formulations aimed at reducing hyperpigmentation.
  • Flavoring and Fragrance: The compound is also utilized in the food industry and cosmetics for its pleasant aroma.

Studies on 2-ethoxycinnamic acid have focused on its interactions with various biological targets:

  • Enzymatic Interactions: It has been shown to interact with enzymes such as tyrosinase, affecting melanin synthesis pathways.
  • Cellular Mechanisms: Investigations into its cellular effects reveal that it may modulate signaling pathways related to oxidative stress and inflammation.

These studies are crucial for understanding how this compound might be used therapeutically.

Several compounds share structural similarities with 2-ethoxycinnamic acid, each with unique properties:

Compound NameStructure TypeKey Features
Cinnamic AcidTrans-cinnamic acidBasic structure without substituents; widely studied.
2-Methoxycinnamic AcidMethoxy-substitutedExhibits similar biological activity; significant antioxidant properties.
3-Ethoxyphenylpropanoic AcidEthoxy-substituted phenylDifferent position of substitution; potential anti-inflammatory effects.
4-Ethoxycinnamic AcidEthoxy-substitutedSimilarity in structure but different biological activities.

Each of these compounds has distinct characteristics that make them suitable for various applications in research and industry. The unique ethoxy substitution on the benzene ring of 2-ethoxycinnamic acid contributes to its specific chemical reactivity and biological activity compared to its counterparts.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(2-ethoxyphenyl)prop-2-enoic acid

Dates

Last modified: 08-15-2023

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